1,1,6-Trifluoroindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6-Trifluoroindan is a fluorinated organic compound with the molecular formula C₉H₇F₃ and a molecular weight of 172.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to an indan ring structure, making it a valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1,1,6-Trifluoroindan typically involves the trifluoromethylation of indan derivatives. One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and provides a high yield of the desired product. Another approach involves the use of trifluoromethyl ketones under solvent-free mechanochemical conditions to produce trifluoromethyl-substituted indan derivatives .
Chemical Reactions Analysis
1,1,6-Trifluoroindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1,1,6-Trifluoroindan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,6-Trifluoroindan involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the modulation of biological processes .
Comparison with Similar Compounds
1,1,6-Trifluoroindan can be compared with other fluorinated indan derivatives, such as 1,1,5-Trifluoroindan and 1,1,4-Trifluoroindan . These compounds share similar structural features but differ in the position of the trifluoromethyl group on the indan ring. The unique positioning of the trifluoromethyl group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H7F3 |
---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3,3,5-trifluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H7F3/c10-7-2-1-6-3-4-9(11,12)8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
PKSOJHHOUGVECS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.